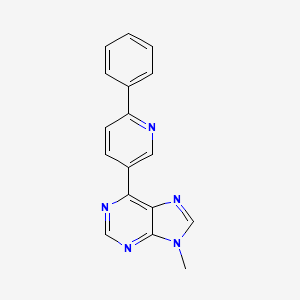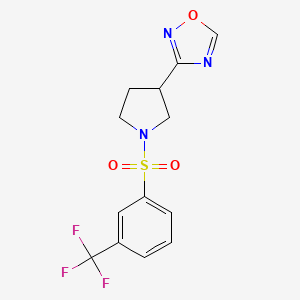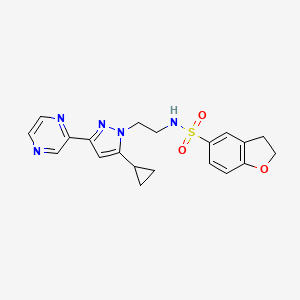![molecular formula C14H12F3N B2948729 [3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]-methanamine CAS No. 1261888-24-7](/img/structure/B2948729.png)
[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]-methanamine, or 3-(TFMBP), is an organic compound that has been used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is an amine derivative of a trifluoromethyl biphenyl and has a molecular weight of 235.2 g/mol. 3-(TFMBP) is a colorless liquid that is soluble in many organic solvents, including methanol and ethanol, and has a boiling point of 101-102 °C. Its melting point is -20 °C.
Mécanisme D'action
The mechanism of action of 3-(TFMBP) is not fully understood. However, it is known that 3-(TFMBP) interacts with various proteins and enzymes in the body, which may affect their activity and/or structure. For example, 3-(TFMBP) has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction may affect the activity of the enzyme and, in turn, the activity of acetylcholine in the body.
Biochemical and Physiological Effects
3-(TFMBP) has been shown to have various biochemical and physiological effects. In animal studies, 3-(TFMBP) has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have neuroprotective effects, which may be due to its interaction with the enzyme acetylcholinesterase. Furthermore, 3-(TFMBP) has been shown to have antinociceptive effects, which may be due to its interaction with various receptors in the body, including opioid receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(TFMBP) in laboratory experiments is its availability and low cost. It is a readily available compound and can be easily synthesized in the laboratory. Furthermore, it is relatively inexpensive compared to other compounds used in laboratory experiments. However, there are some limitations to using 3-(TFMBP) in laboratory experiments. For example, it is a volatile compound and can be easily lost during the experiment. Furthermore, it can be toxic if not handled properly, so safety precautions must be taken when handling and storing the compound.
Orientations Futures
There are several potential future directions for the use of 3-(TFMBP) in scientific research. One potential direction is the development of new drugs based on 3-(TFMBP). This could involve the synthesis of derivatives of 3-(TFMBP) with improved pharmacological properties. Another potential direction is the use of 3-(TFMBP) in drug delivery systems, such as nanoparticles and liposomes, which could be used to improve the efficacy of drugs. Finally, 3-(TFMBP) could be used in combination with other compounds to create new, more effective therapeutic agents.
Méthodes De Synthèse
3-(TFMBP) can be synthesized via a two-step reaction using a trifluoromethylation reaction followed by a nucleophilic substitution reaction. In the first step, a trifluoromethylation reaction is carried out using trifluoromethanesulfonic anhydride (TFMS) and a base, such as pyridine or triethylamine, to form a trifluoromethylated biphenyl. In the second step, a nucleophilic substitution reaction is carried out using a nucleophile, such as an amine, to replace the sulfonate group with the desired amine.
Applications De Recherche Scientifique
3-(TFMBP) is used in a variety of scientific research applications, including organic synthesis, drug discovery, and medicinal chemistry. In organic synthesis, 3-(TFMBP) is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. In drug discovery, 3-(TFMBP) is used to synthesize compounds that can be tested for their potential as therapeutic agents. In medicinal chemistry, 3-(TFMBP) is used to synthesize compounds that can be used to study the structure, function, and mechanism of action of various biochemical and physiological processes.
Propriétés
IUPAC Name |
[2-[3-(trifluoromethyl)phenyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-8H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELJHEYXZQTZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-3,3-diphenylpropanamide](/img/structure/B2948647.png)

![N-[2-[6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide](/img/structure/B2948650.png)

![2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazino]-1-ethanol](/img/structure/B2948654.png)



![3-[[1-(2-Ethoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2948663.png)

![1-benzyl-N-(2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2948665.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2948667.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2948669.png)